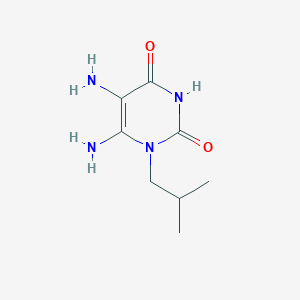![molecular formula C18H12ClN5O3 B2666714 N-(4-acetylphenyl)-7-chloro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040695-97-3](/img/structure/B2666714.png)
N-(4-acetylphenyl)-7-chloro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-acetylphenyl)-7-chloro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” is a compound that belongs to the class of 1,2,4-triazole-containing scaffolds . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like the compound , often involves multistep synthetic routes . For instance, a new series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole-containing scaffolds, such as our compound, is characterized by the presence of two carbon and three nitrogen atoms in a five-membered ring . This structure allows these compounds to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole-containing scaffolds are diverse. For instance, the synthesis of these compounds often involves reactions such as nucleophilic substitution . Moreover, these compounds can intercalate DNA, as evidenced by a compound that potently intercalates DNA at a decreased IC 50 value .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole-containing scaffolds are influenced by their unique structure. These compounds are known for their ability to manifest substituents around a core scaffold in defined three-dimensional representations .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The realm of heterocyclic chemistry has seen significant contributions from compounds related to N-(4-acetylphenyl)-7-chloro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide. These contributions include the synthesis of oxazolo and oxazino quinazolinones, which serve as pivotal intermediates in medicinal chemistry and drug discovery processes. For instance, the reaction of anthranilamide with isocyanates led to the facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, a compound demonstrating the versatility of quinazolinone derivatives in synthesizing complex heterocyclic structures (J. Chern et al., 1988).
Antimicrobial and Antifungal Activities
Research has also explored the antimicrobial and antifungal potentials of triazoloquinazoline derivatives. A study on the synthesis of novel 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline-3-carboxamides, highlighted their efficacy against primary pathogens such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. These compounds exhibited moderate to good activities, indicating their promise as antimicrobial agents (N. Pokhodylo et al., 2021).
Analgesic Activity
In addition to antimicrobial applications, some derivatives have been investigated for their analgesic properties. The synthesis of new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety and their evaluation for analgesic activity represent another dimension of research. This exploration underscores the compound's utility in developing new therapeutic agents with potential analgesic effects (H. Saad et al., 2011).
Anticancer Activity
Furthermore, the synthesis of ureas derived from 1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine and their evaluation for anticancer activity showcases the compound's role in cancer research. These studies contribute to the ongoing search for novel anticancer agents, highlighting the compound's potential in developing treatments for various cancer types (B. N. Reddy et al., 2015).
Mécanisme D'action
Orientations Futures
The future research directions for 1,2,4-triazole-containing scaffolds, including “N-(4-acetylphenyl)-7-chloro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide”, are promising. There is a continuous effort to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Furthermore, the development of new antitubercular and anti-HIV agents is a potential future direction .
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-7-chloro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O3/c1-9(25)10-2-5-12(6-3-10)20-18(27)15-16-21-17(26)13-8-11(19)4-7-14(13)24(16)23-22-15/h2-8,23H,1H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVLFEHIWGVFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride](/img/structure/B2666634.png)

![(5R,8S)-10-((3',4'-dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2666640.png)
![4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2666641.png)

![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2666643.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2666646.png)
![(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2666647.png)



![Methyl 3-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2666653.png)
![5-bromo-2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2666654.png)